3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide
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Overview
Description
3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the third position of the benzene ring, a dimethylamino group at the nitrogen atom, and a propane-2-sulfonylamino group at the fifth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide typically involves multiple steps:
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Bromination: : The starting material, a benzene derivative, undergoes bromination to introduce a bromine atom at the third position. This can be achieved using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
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Amination: : The brominated intermediate is then subjected to amination to introduce the N,N-dimethylamino group. This step can be carried out using dimethylamine (CH3)2NH in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
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Sulfonylation: : The final step involves the introduction of the propane-2-sulfonylamino group. This can be achieved by reacting the amine intermediate with propane-2-sulfonyl chloride (CH3CH2SO2Cl) in the presence of a base such as triethylamine (Et3N) or pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the sulfonyl group, reducing it to a sulfide.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (RNH2).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines (RNH2).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated or sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide involves its interaction with specific molecular targets. The bromine atom and the sulfonylamino group play crucial roles in binding to target sites, while the dimethylamino group influences the compound’s solubility and bioavailability. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Lacks the sulfonylamino group, resulting in different chemical properties and biological activities.
N,N-Dimethyl-5-(propane-2-sulfonylamino)-benzamide:
3-Bromo-5-(propane-2-sulfonylamino)-benzamide: Lacks the dimethylamino group, influencing its solubility and interaction with biological targets.
Uniqueness
3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide is unique due to the presence of all three functional groups: bromine, dimethylamino, and sulfonylamino. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N,N-dimethyl-5-(propan-2-ylsulfonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-8(2)19(17,18)14-11-6-9(5-10(13)7-11)12(16)15(3)4/h5-8,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJSWBZEZLBANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC(=CC(=C1)C(=O)N(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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